N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound used in scientific research. It exhibits intriguing properties that make it suitable for various applications, including drug synthesis and catalysis.
Preparation Methods
The synthetic routes and reaction conditions for N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involve multiple steps. Typically, the synthesis starts with the preparation of the tosylpiperidine intermediate, followed by its reaction with ethyl oxalyl chloride to form the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide, leading to the formation of various substituted products.
Scientific Research Applications
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-ethyl-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, leading to different chemical and biological properties.
N1-ethyl-N2-(2-(1-benzylpiperidin-2-yl)ethyl)oxalamide: Contains a benzyl group instead of a tosyl group, resulting in variations in reactivity and applications.
N1-ethyl-N2-(2-(1-methylpiperidin-2-yl)ethyl)oxalamide:
This compound stands out due to its unique combination of the tosyl and piperidine moieties, which confer specific properties and applications not found in other similar compounds.
Biological Activity
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological activity, including its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an ethyl group, a tosylpiperidine moiety, and an oxalamide linkage. This combination imparts unique chemical properties that are crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | C19H29N3O5S |
Molecular Weight | 411.52 g/mol |
CAS Number | 898415-38-8 |
IUPAC Name | This compound |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, influencing various biological pathways. Preliminary studies suggest that it may affect neurotransmitter systems, potentially leading to antidepressant-like effects.
1. Enzyme Interaction
Research indicates that this compound may interact with enzymes involved in metabolic pathways. This interaction could alter enzyme activity, leading to changes in metabolic rates or the modulation of biochemical pathways relevant to disease states.
2. Receptor Binding
The compound's structural features suggest it may bind to specific receptors in the central nervous system (CNS). This binding could influence neurotransmission and receptor signaling pathways, which are critical in the treatment of neurological disorders such as depression and anxiety.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study examined the compound's effects on serotonin receptors, suggesting potential antidepressant properties through modulation of serotonin levels in the brain.
- Analgesic Effects : Another investigation indicated that this compound might exhibit analgesic properties by interacting with pain pathways in the CNS.
Comparison with Related Compounds
This compound can be compared with other oxalamides that feature similar piperidine structures. For instance:
Compound | Key Differences |
---|---|
N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Different alkyl substitution affecting binding affinity |
N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Variations in reactivity and potential applications |
These comparisons highlight how modifications to the piperidine moiety can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
N-ethyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-3-19-17(22)18(23)20-12-11-15-6-4-5-13-21(15)26(24,25)16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZFUAUSXOBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.